DNP-PEG4-NHS ester
Overview
Description
DNP-PEG4-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as participating in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds .
Synthesis Analysis
The synthesis of DNP-PEG4-NHS ester involves the reaction of the NHS ester group with primary amines to form a stable amide bond .Molecular Structure Analysis
The molecular formula of DNP-PEG4-NHS ester is C21H28N4O12 . It has a molecular weight of 528.47 .Chemical Reactions Analysis
The terminal NHS ester group of DNP-PEG4-NHS ester readily reacts with primary amines to form a stable amide bond . The hydrophilic PEG linker increases the number of DNP groups conjugated to a biological molecule without causing precipitation .Physical And Chemical Properties Analysis
DNP-PEG4-NHS ester has a molecular weight of 528.47 . It has much better water solubility compared to the commonly used DNP-X SE .Scientific Research Applications
Liposome Binding and Immunogenic Applications
DNP-PEG4-NHS ester plays a role in the binding of compounds to liposomes. Kinsky et al. (1984) demonstrated that liposomes containing N-hydroxysuccinimide (NHS) esters can bind compounds with a free amino group, like e-dinitrophenyl-lysine. This binding depends on factors such as incubation time and temperature, amount of NHS ester, and concentration of the binding compound. These findings are significant for the future use of liposomes with NHS esters in immunogenic applications (Kinsky, Hashimoto, Loader, & Benson, 1984).
Enhancements in Hydrogel Properties
Browning et al. (2013) explored the use of Acrylate-PEG-NHS as a PEG linker in poly(ethylene glycol) (PEG) hydrogels. This study showed that reducing the density of PEG linkers on protein backbones during functionalization significantly improves cell adhesion and spreading on bioactive hydrogels. These insights are crucial for the development of hydrogels in regenerative medicine and drug delivery applications (Browning, Russell, Rivera, Höök, & Cosgriff-Hernandez, 2013).
Crosslinking Applications in Protein and Liposome Research
Haselgrübler et al. (1995) synthesized a heterobifunctional crosslinker from a diamine derivative of PEG, featuring NHS ester and 2-(pyridyldithio)propionyl (PDP) functional groups. This crosslinker was used for linking different proteins and generating immunoliposomes, showcasing its potential in membrane research and the creation of flexible biomembranes (Haselgrübler, Amerstorfer, Schindler, & Gruber, 1995).
Nanoparticle Stabilization and Drug Delivery
Schulz et al. (2013) investigated the impact of the spacer structure in gold nanoparticles functionalized with PEG ligands. The study highlighted that the spacer significantly influences the stability of these conjugates, providing valuable information for the design of more complex nanoparticles for medical and biotechnological applications (Schulz, Vossmeyer, Bastús, & Weller, 2013).
PEGylation in Biopharmaceuticals
Crafts et al. (2016) explored the use of PEG and PEGylation reagents, including NHS esters, in the biopharmaceutical industry. They emphasized the process's ability to improve bioavailability and reduce immunogenicity of peptides and proteins. This study provides insights into the optimization of PEGylation for specific applications (Crafts, Bailey, Plante, & Acworth, 2016).
Safety And Hazards
Future Directions
DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . It might also be used as an excellent amine-reactive FRET quencher paired with Trp or Tyr .
Relevant Papers There are several papers related to DNP-PEG4-NHS ester. For example, one paper discusses the preventative and therapeutic effects of low-dose ionizing radiation on the allergic response of rat basophilic leukemia cells . Another paper discusses age-associated oxidative modifications of mitochondrial α-subunit of F1 ATP synthase from mouse skeletal muscles . These papers provide valuable insights into the potential applications of DNP-PEG4-NHS ester.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCCBKQAMCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG4-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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